4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one
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Overview
Description
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are known for their diverse biological and pharmacological properties. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This specific compound features a bromomethyl group at the 4-position and hydroxyl groups at the 6 and 7 positions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The bromomethyl group is introduced via bromination of the methyl group using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted coumarins.
Oxidation: Formation of coumarin quinones.
Reduction: Formation of dihydrocoumarins.
Scientific Research Applications
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydroxy-2H-chromen-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one: Similar structure but with a chlorine atom, which has different reactivity and biological properties.
6,7-Dihydroxy-2H-chromen-2-one: Lacks the bromomethyl group, resulting in different chemical behavior and applications.
Uniqueness
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both bromomethyl and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H7BrO4 |
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Molecular Weight |
271.06 g/mol |
IUPAC Name |
4-(bromomethyl)-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C10H7BrO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2 |
InChI Key |
NEBDDLWGKAVETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CBr |
Origin of Product |
United States |
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